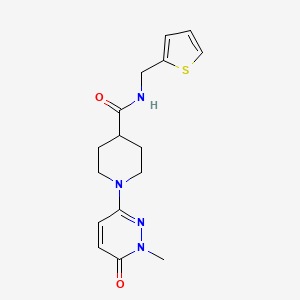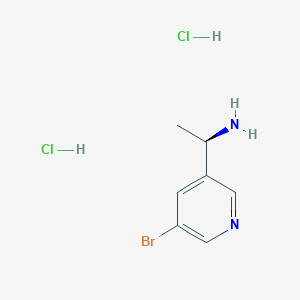
N-cyclopentyl-N'-(4-ethoxyphenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-cyclopentyl-N’-(4-ethoxyphenyl)oxamide or similar compounds often involves the Staudinger reaction, a [2+2] ketene-imine cycloaddition . The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through this method .Molecular Structure Analysis
While specific molecular structure analysis for “N-cyclopentyl-N’-(4-ethoxyphenyl)oxamide” is not available, related compounds such as oxamides have been studied. Oxamides are organic compounds with the formula (CONH2)2 . They are white crystalline solids, soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether .Chemical Reactions Analysis
The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate . This reaction yields N-dearylated 2-azetidinones in good to excellent yields . The effects of solvent, molar equivalent of CAN, and different temperatures have been investigated to establish optimum conditions .Wissenschaftliche Forschungsanwendungen
Synthesis Enhancements
The paper by El‐Faham et al. (2013) describes the use of OxymaPure in the synthesis of α-ketoamide derivatives, showcasing an efficient approach to synthesize novel compounds, including those similar to N-cyclopentyl-N'-(4-ethoxyphenyl)oxamide, with high yield and purity. The method involves the ring opening of N-acylisatin and represents a significant advancement in the synthesis of complex organic compounds (El‐Faham et al., 2013).
Structural Investigations
Martínez-Martínez et al. (1998) conducted a detailed study on the synthesis and structural investigation of symmetric and non-symmetric oxamides, which are closely related to this compound. Their research focused on understanding the intramolecular hydrogen bonding in these compounds, providing valuable insights into the structural dynamics of similar oxamide derivatives (Martínez-Martínez et al., 1998).
Electrocatalytic Applications
Nutting et al. (2018) discussed the electrochemical properties of N-oxyl compounds, which are relevant to the chemical structure of this compound. They explored their use in electrosynthetic reactions, highlighting the potential application of these compounds in catalysis and organic synthesis (Nutting et al., 2018).
Anticonvulsant Properties
Kubicki et al. (2000) analyzed the crystal structures of anticonvulsant enaminones, which share structural similarities with this compound. Their study contributes to understanding how the molecular structure of such compounds affects their biological activity, particularly in the context of anticonvulsant properties (Kubicki et al., 2000).
Eigenschaften
IUPAC Name |
N-cyclopentyl-N'-(4-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-13-9-7-12(8-10-13)17-15(19)14(18)16-11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCNDPHMZMYXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2703113.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2703116.png)

![5-(benzo[d][1,3]dioxol-5-yl)-1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2703118.png)
![Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde](/img/structure/B2703122.png)


![6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B2703127.png)
![7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione](/img/structure/B2703128.png)
![4-[6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2703130.png)
![10-Methyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2703131.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2703133.png)


